molecular formula C16H13N7 B8369017 2,3,7-Triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile

2,3,7-Triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile

Cat. No. B8369017
M. Wt: 303.32 g/mol
InChI Key: SDXWJSUORZLMIK-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

A mixture of 4-methyl-3,5-dinitrobenzonitrile (5) (50 g, 0.225 mmol), 5% palladium on carbon (10.0 g of 50% wet) and acetonitrile (400 ml) is hydrogenated under a hydrogen atmosphere (about 40 psi) at a temperature of about 30° C. for about 5 hours. The mixture is then filtered through a bed of Celite and the filter cake is washed with acetonitrile (about 200 mL). To a portion (about 400 mL) of the resulting solution is added water (about 400 mL) and the pH of the resulting mixture is adjusted to about 4.9 with 6N aqueous hydrochloric acid. The resulting mixture is then heated to about 40° C. and a stream of air is bubbled through the solution for about 18 hours. The pH of the resulting mixture is then adjusted again to about 5 with 6N aqueous hydrochloric acid and the temperature is held at about 40° C. for about another 2 hours. The mixture is then cooled to ambient temperature and the resulting solid is filtered, washed with water (500 mL), acetonitrile (200 mL) and dried to provide 2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile (2) (19.44 g, about 85% Yield), as a dark red solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-])=O)=[C:8]([CH3:13])[C:7]([N+:14]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>[Pd].C(#N)C>[NH2:1][C:2]1[C:9]([NH2:10])=[C:8]([CH3:13])[C:7]2[C:6](=[N:1][C:2]3[C:9]([N:14]=2)=[C:8]([CH3:13])[C:7]([NH2:14])=[CH:6][C:3]=3[C:4]#[N:5])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 30° C.
CUSTOM
Type
CUSTOM
Details
for about 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through a bed of Celite
WASH
Type
WASH
Details
the filter cake is washed with acetonitrile (about 200 mL)
ADDITION
Type
ADDITION
Details
To a portion (about 400 mL) of the resulting solution is added water (about 400 mL)
CUSTOM
Type
CUSTOM
Details
a stream of air is bubbled through the solution for about 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
is held at about 40° C. for about another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered
WASH
Type
WASH
Details
washed with water (500 mL), acetonitrile (200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=NC3=C(C=C(C(=C3N=C2C(=C1N)C)C)N)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 19.44 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 56969.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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